molecular formula C15H23Br B188717 2-Bromo-1,3,5-triisopropylbenzene CAS No. 21524-34-5

2-Bromo-1,3,5-triisopropylbenzene

Cat. No.: B188717
CAS No.: 21524-34-5
M. Wt: 283.25 g/mol
InChI Key: FUMMYHVKFAHQST-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-triisopropylbenzene is an organic compound with the molecular formula C15H23Br. It is a clear, colorless to pale yellow liquid that is slightly miscible with water but soluble in organic solvents like ethanol and ether . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3,5-triisopropylbenzene plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki reactions. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki coupling process. The nature of these interactions involves the formation of a palladium complex with this compound, which then undergoes a series of steps to form the desired product .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating selective ring closures suggests that it may influence cell signaling pathways and gene expression indirectly through its interactions with biomolecules involved in these processes. The compound’s impact on cellular metabolism is also likely to be significant, given its role in organic synthesis reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. This binding leads to the formation of a palladium complex, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. These interactions are crucial for the compound’s role in Suzuki reactions and other organic synthesis processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be slightly miscible with water and incompatible with strong oxidizing agents, which can affect its stability. Long-term effects on cellular function have not been extensively studied, but its role in organic synthesis suggests that it may have lasting impacts on the reactions it facilitates .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. It is essential to consider potential toxic or adverse effects at high doses, as with any chemical compound. Threshold effects and toxicity studies would be necessary to determine safe dosage levels for this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to organic synthesis, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and cofactors that facilitate these reactions, such as palladium catalysts. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its interactions with biomolecules involved in organic synthesis suggest that it may be directed to specific compartments or organelles where these reactions occur. Targeting signals and post-translational modifications could play a role in directing the compound to these locations .

Preparation Methods

2-Bromo-1,3,5-triisopropylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 1,3,5-triisopropylbenzene using bromine in the presence of a catalyst . Another method includes the reaction of 1,3,5-triisopropylbenzene with N-bromosuccinimide (NBS) under light or heat conditions . Industrial production often employs similar methods but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Bromo-1,3,5-triisopropylbenzene undergoes several types of chemical reactions:

Comparison with Similar Compounds

2-Bromo-1,3,5-triisopropylbenzene can be compared with other brominated benzene derivatives:

These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and steric effects.

Properties

IUPAC Name

2-bromo-1,3,5-tri(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMMYHVKFAHQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175861
Record name 1-Bromo-2,4,6-triisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21524-34-5
Record name 1-Bromo-2,4,6-triisopropylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2,4,6-triisopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3,5-triisopropylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can sterically hindered aryl bromides participate efficiently in Heck reactions?

A1: Yes, the research demonstrates that even significantly sterically hindered aryl bromides, such as 2-Bromo-1,3,5-triisopropylbenzene, can successfully participate in Heck reactions. [] The study highlights that a catalyst system composed of [Pd(η3-C3H5)Cl]2 and the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane allows for the coupling of this compound with various alkenols in good yields. [] This finding suggests that this specific catalyst system can overcome steric hindrance, which is often a limiting factor in Heck reactions.

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